molecular formula C6H5BrN3NaO2 B6281821 sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate CAS No. 2287281-62-1

sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B6281821
CAS No.: 2287281-62-1
M. Wt: 254
InChI Key:
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Description

Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with bromine and cyclopropylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Uniqueness: Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate is unique due to the combination of the bromine atom and the cyclopropyl group, which can enhance its reactivity and biological activity compared to other triazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2287281-62-1

Molecular Formula

C6H5BrN3NaO2

Molecular Weight

254

Purity

95

Origin of Product

United States

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